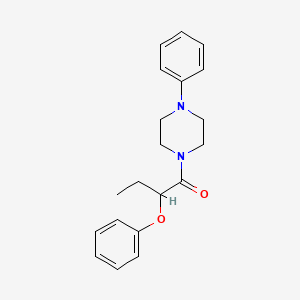![molecular formula C24H29NO2 B4939784 2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B4939784.png)
2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as MDMB-FUBINACA, and it belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are a group of chemicals that are designed to mimic the effects of natural cannabinoids, such as THC, which is found in marijuana. The synthesis method of MDMB-FUBINACA involves the use of various chemical reagents and procedures, which will be discussed in
Mechanism of Action
MDMB-FUBINACA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, inflammation, and mood. By binding to these receptors, MDMB-FUBINACA can modulate the activity of the endocannabinoid system and produce its effects.
Biochemical and Physiological Effects
MDMB-FUBINACA has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain and inflammation, modulate mood, and inhibit the growth of cancer cells. Furthermore, MDMB-FUBINACA has been shown to have a low toxicity profile, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
MDMB-FUBINACA has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. Furthermore, it has a low toxicity profile, which minimizes the risk of adverse effects in animal models. However, MDMB-FUBINACA has several limitations as well. It is a synthetic compound that does not occur naturally, which limits its relevance to the study of natural cannabinoids. Furthermore, its effects may differ from those of natural cannabinoids, which makes it difficult to draw direct comparisons between the two.
Future Directions
There are several future directions for research on MDMB-FUBINACA. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties. Another area of interest is the study of the effects of MDMB-FUBINACA on different physiological systems, such as the immune system and the cardiovascular system. Furthermore, the potential use of MDMB-FUBINACA as a therapeutic agent for various diseases, such as cancer and chronic pain, warrants further investigation.
Synthesis Methods
The synthesis of MDMB-FUBINACA involves the use of several chemical reagents, including 2-ethyl-1-piperidinyl (5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl ketone and fluorobenzyl bromide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature and allowed to react for a certain amount of time. The product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
MDMB-FUBINACA has been the subject of scientific research due to its potential therapeutic applications. It has been found to have potent analgesic, anti-inflammatory, and anti-cancer properties. In one study, MDMB-FUBINACA was shown to be effective in reducing pain in mice. Another study found that MDMB-FUBINACA had anti-inflammatory effects in rats. Furthermore, MDMB-FUBINACA has been shown to inhibit the growth of cancer cells in vitro.
Properties
IUPAC Name |
2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-4-20-12-8-9-13-25(20)16-19-14-23-21(15-22(19)26-3)24(17(2)27-23)18-10-6-5-7-11-18/h5-7,10-11,14-15,20H,4,8-9,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVPFDKPVKMYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC3=C(C=C2OC)C(=C(O3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939710.png)
![5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4939716.png)
![3-phenyl-N-[2-(4-propylphenoxy)ethyl]acrylamide](/img/structure/B4939727.png)

![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939759.png)
![N-[3-(4-iodophenoxy)-5-nitrophenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B4939760.png)
![N-cyclopropyl-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4939762.png)
![4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4939769.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4939775.png)
![1-benzyl-N-[(4-chlorophenyl)(phenyl)methyl]-4-piperidinamine](/img/structure/B4939783.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B4939791.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B4939798.png)
![4-[allyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B4939804.png)
![2-amino-N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide](/img/structure/B4939808.png)
